(S)-(+)-1-Iodo-2-methylbutane

Catalog No.
S1896312
CAS No.
29394-58-9
M.F
C5H11I
M. Wt
198.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-1-Iodo-2-methylbutane

CAS Number

29394-58-9

Product Name

(S)-(+)-1-Iodo-2-methylbutane

IUPAC Name

(2S)-1-iodo-2-methylbutane

Molecular Formula

C5H11I

Molecular Weight

198.05 g/mol

InChI

InChI=1S/C5H11I/c1-3-5(2)4-6/h5H,3-4H2,1-2H3/t5-/m0/s1

InChI Key

RHBHXHXNWHTGSO-UHFFFAOYSA-N

SMILES

CCC(C)CI

Canonical SMILES

CCC(C)CI

(S)-(+)-1-Iodo-2-methylbutane is a chiral organic compound with the molecular formula C5_5H11_{11}I and a molecular weight of approximately 198.05 g/mol. It features an iodine atom attached to the first carbon of a branched butane chain, specifically at the 1-position, while a methyl group is located at the 2-position. The compound is classified as a secondary alkyl halide and exhibits optical activity due to its chiral center, which allows it to rotate plane-polarized light.

  • Organic synthesis

    Due to its reactive iodine group, (S)-(+)-1-iod-2-methylbutane can serve as a valuable building block in organic synthesis. Researchers can utilize it to create more complex chiral molecules with specific functionalities by substituting the iodine group with various functional groups through reactions like nucleophilic substitution PubChem, (S)-(+)-1-Iodo-2-methylbutane: . This characteristic makes it a potential reagent for the synthesis of pharmaceuticals, agrochemicals, and other chiral compounds.

  • Asymmetric catalysis

    The chiral nature of (S)-(+)-1-iod-2-methylbutane allows it to potentially act as a chiral ligand in asymmetric catalysis. In asymmetric catalysis, a catalyst directs a chemical reaction to favor the formation of one enantiomer (mirror image) of a product over the other. The use of (S)-(+)-1-iod-2-methylbutane as a ligand could be explored for the development of new and more selective asymmetric catalytic processes ScienceDirect, Asymmetric Catalysis: .

  • Study of stereochemistry

    (S)-(+)-1-iod-2-methylbutane can be a valuable tool in studying stereochemistry, the branch of chemistry that deals with the spatial arrangement of atoms in molecules. Researchers can use it to investigate the effects of chirality on various chemical properties, such as reactivity, biological activity, and physical properties National Institutes of Health, Stereochemistry: .

(S)-(+)-1-Iodo-2-methylbutane participates in various nucleophilic substitution reactions. For instance, when reacted with hydroxide ions, it undergoes an SN2S_N2 reaction, resulting in the formation of (S)-2-methyl-1-butanol. This reaction does not break any bonds to the asymmetric center, preserving the chirality of the molecule while converting it into an alcohol .

Additionally, (S)-(+)-1-iodo-2-methylbutane can also undergo elimination reactions under basic conditions, leading to the formation of alkenes through E2 or E1 mechanisms depending on the reaction conditions.

While specific biological activities of (S)-(+)-1-iodo-2-methylbutane are not extensively documented, compounds with similar structures often exhibit significant biological properties. Alkyl halides can act as intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of iodine may enhance biological activity due to its ability to participate in various biochemical processes.

(S)-(+)-1-Iodo-2-methylbutane can be synthesized through several methods:

  • Halogenation of Alkanes: The compound can be produced by reacting 2-methylbutane with iodine under UV light, leading to radical halogenation.
  • Nucleophilic Substitution: Starting from 1-bromo-2-methylbutane, treatment with potassium iodide can facilitate the exchange of bromine for iodine.
  • Chiral Pool Synthesis: Utilizing chiral starting materials can lead to the selective formation of (S)-(+)-1-iodo-2-methylbutane, ensuring high enantiomeric purity.

(S)-(+)-1-Iodo-2-methylbutane finds applications in:

  • Organic Synthesis: As a building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: It serves as an intermediate in synthesizing various drugs due to its reactivity and chirality.
  • Research: Utilized in studies focusing on stereochemistry and reaction mechanisms.

Interaction studies involving (S)-(+)-1-iodo-2-methylbutane primarily focus on its reactivity in nucleophilic substitution and elimination reactions. Research indicates that its interactions with nucleophiles such as hydroxide ions or alkoxides yield alcohols while preserving stereochemistry . Furthermore, studies on related compounds suggest that variations in substituents can significantly influence reaction pathways and rates.

Several compounds share structural similarities with (S)-(+)-1-iodo-2-methylbutane. Here are some notable examples:

Compound NameStructureUnique Features
(R)-1-Iodo-2-methylbutaneIodine at C1, methyl at C2Enantiomeric form with opposite optical activity
1-Bromo-2-methylbutaneBromine instead of iodineGenerally more reactive in nucleophilic substitutions
1-Chloro-2-methylbutaneChlorine instead of iodineLower reactivity compared to iodides
3-Iodo-2-methylbutaneIodine at C3Different position alters reactivity and sterics

(S)-(+)-1-Iodo-2-methylbutane is unique due to its specific stereochemistry and reactivity profile compared to these similar compounds. Its optical activity and ability to participate in specific

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2023-08-16

Explore Compound Types